

Precision Metabolic Tracing with Xylose-5-13C: A Technical Guide

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Compound of Interest

Compound Name: Xylose-5-13C

Cat. No.: B12403728

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Executive Summary

In the landscape of metabolic flux analysis (MFA), **Xylose-5-13C** (D-Xylose labeled at the C5 position) represents a high-fidelity probe for interrogating the non-oxidative Pentose Phosphate Pathway (PPP) and xylose utilization kinetics. Unlike universally labeled isotopomers (U-13C) which can create complex spectral overlap, or C1-labeled variants susceptible to decarboxylation losses in oxidative cycles, the C5 label offers a conserved "anchor" carbon.^[1] This guide details the physicochemical characteristics, metabolic fate logic, and validated experimental protocols for deploying **Xylose-5-13C** in microbial and mammalian systems.

Physicochemical Characterization

To utilize **Xylose-5-13C** effectively, one must account for its specific mass shift and chromatographic behavior.^[1] The C5 label is strategically located on the hydroxymethyl group (in the open-chain form) or the ring methylene (in pyranose form), making it chemically stable and distinct in fragmentation.

Core Chemical Data^[1]

Property	Specification	Technical Note
Chemical Formula	C	
	C	One carbon replaced with
	H	C isotope.[1][2][3][4][5][6][7]
	O	
Molecular Weight	151.13 g/mol	+1.00335 Da shift from natural D-Xylose (150.13).[1]
Isotopic Purity	99 atom %	Essential to minimize background noise in M+0 correction.[1]
	C	
Solubility	~1250 g/L (20°C, Water)	Highly soluble; prepare stock solutions in degassed water.[1]
Appearance	White crystalline powder	Hygroscopic; store with desiccant at RT.[1]
Melting Point	144–153 °C	Identical to natural abundance xylose.[1]

Analytical Signatures (NMR & MS)

- NMR Spectroscopy: In

C-NMR, the C5 signal appears as a significantly enhanced singlet (decoupled) or doublet (coupled) around 61-62 ppm (depending on solvent/anomer), distinct from the anomeric C1 carbons which resonate downfield (~92-97 ppm).[1] This position is critical because it does not undergo the mutarotation broadening seen at C1.

- Mass Spectrometry (GC-MS): Upon derivatization (e.g., with TMS), the mass shift is localized to fragments containing the C5 backbone. This allows for precise "atom mapping" during fragmentation analysis, distinguishing the C5 tail from the C1-C4 head.

Metabolic Pathways & Flux Logic (The "Why")

The utility of **Xylose-5-13C** lies in its unique atom transition map.^[1] When metabolized, D-Xylose enters the cell and is isomerized to D-Xylulose, then phosphorylated to D-Xylulose-5-Phosphate (Xu5P).^{[1][4][6]}

The Conserved C5 "Tail"

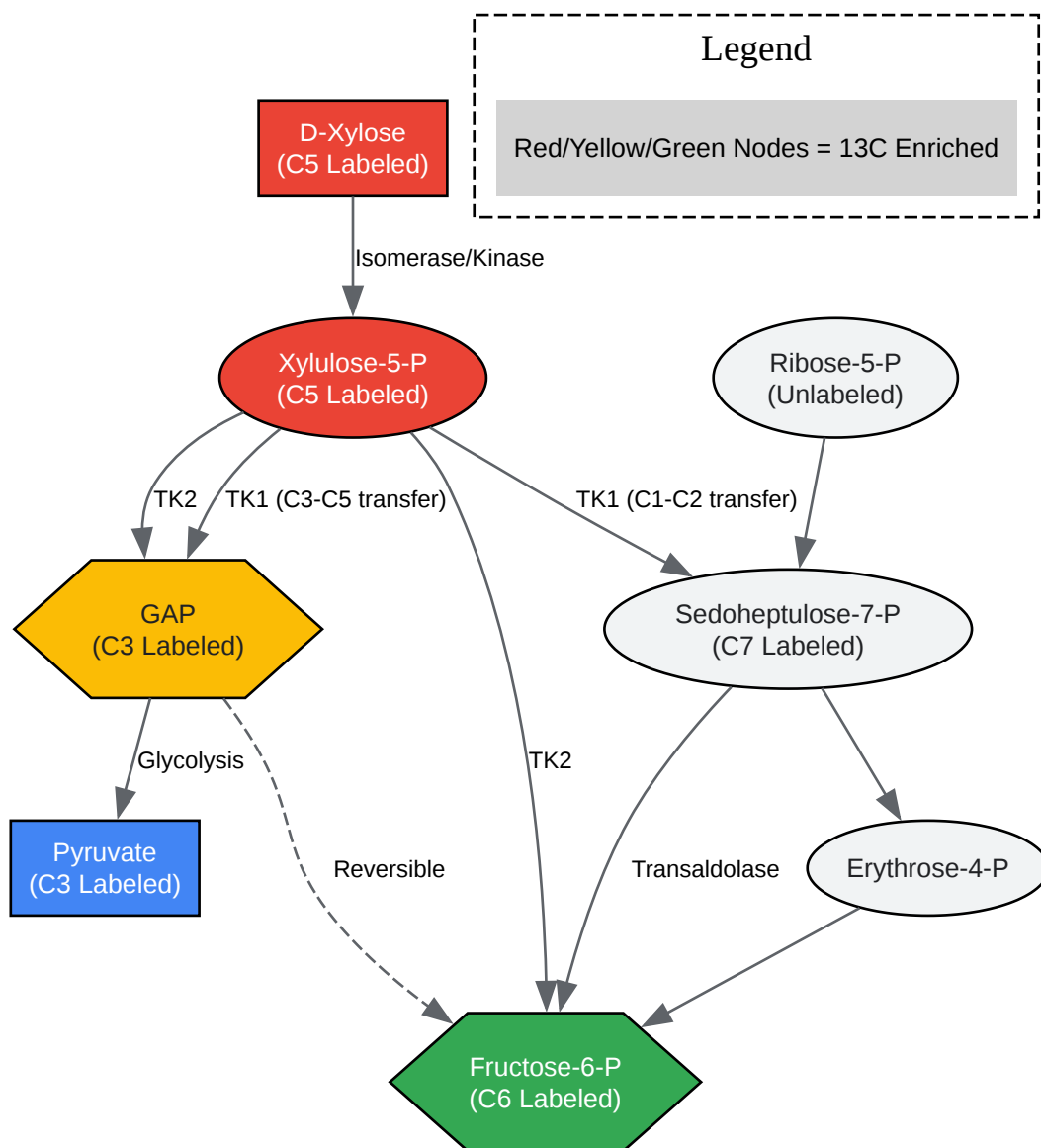
In the non-oxidative PPP, Xu5P acts as a carbon donor in the Transketolase (TK) reaction.^[8] Crucially, the C5 position of Xu5P is not involved in the C1-C2 transfer. Instead, it remains part of the three-carbon fragment that becomes Glyceraldehyde-3-Phosphate (GAP).^[1]

- Pathway Logic:
 - Transketolase 1: Xu5P (
 -) + R5P
 - S7P (
 -) + GAP (
 -).
 - Transaldolase: S7P (
 -) + GAP
 - F6P (
 -) + E4P.^{[1][4]}
 - Transketolase 2: Xu5P (
 -) + E4P
 - F6P (
 -) + GAP (
 -).

Result: The label from **Xylose-5-13C** specifically targets the C3 position of trioses (GAP/DHAP) and the C6 position of hexoses (F6P/G6P).

Pathway Visualization

The following diagram illustrates the atom mapping of the C5 label (indicated in red logic) through the PPP scrambling reactions.



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Caption: Atom mapping of **Xylose-5-13C**. The C5 label (Red) is conserved into the C3 position of GAP (Yellow) and C6 of F6P (Green), eventually labeling the methyl group of Pyruvate.

Experimental Workflow: From Culture to Chromatogram[5][7][10]

This protocol is designed to maximize metabolite recovery and prevent isotopic scrambling during extraction.[1]

Step 1: Tracer Experiment Design

- Medium: Use chemically defined minimal media (e.g., Yeast Nitrogen Base without amino acids).[1] Complex media (yeast extract) contains unlabeled carbon that will dilute the isotopic signal.[1]
- Tracer Concentration: A 20:80 or 50:50 mixture of [5-13C]Xylose and natural Xylose is often sufficient for flux modeling, though 100% labeled substrate provides the cleanest MIDA (Mass Isotopomer Distribution Analysis) spectra for qualitative tracing.
- Steady State: Harvest cells during the mid-exponential phase (OD 0.5–1.0) to ensure metabolic steady state [1].[1][6][9]

Step 2: Quenching & Extraction (Critical)

Metabolic turnover occurs in milliseconds.[1] Slow quenching invalidates flux data.[1]

- Quenching: Rapidly inject culture broth into -40°C 60% Methanol (ratio 1:4 sample:methanol). This stops enzymatic activity immediately.[1]
- Separation: Centrifuge at -10°C (3000 x g, 5 min). Discard supernatant (unless analyzing extracellular metabolites).[1]
- Extraction: Resuspend pellet in boiling ethanol (75%) or chloroform/methanol/water extraction buffer. Boiling ethanol is preferred for sugar phosphates to denature enzymes permanently [2].[1]

Step 3: Derivatization for GC-MS

Sugars and sugar phosphates are non-volatile.[1] Two-step derivatization (MOX-TMS) is the industry standard to prevent ring-opening multiplicity (anomerization).[1]

- Reagent A: Methoxyamine HCl in Pyridine (20 mg/mL).[1]
- Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS.[1]

Protocol:

- Dry extract completely under nitrogen flow.[1]
- Add 50
L Reagent A.[1] Incubate 90 mins at 30°C. (Locks the linear form, preventing anomer peaks).
- Add 80
L Reagent B.[1] Incubate 30 mins at 37°C. (Silylates hydroxyl groups).
- Centrifuge and transfer to GC vial.

Data Interpretation & Flux Calculation[4][5][6][7][8] [10]

Mass Isotopomer Distribution (MID)

In GC-MS (EI mode), the derivatized metabolites fragment into predictable ions.[1] You must analyze the Mass Isotopomer Distribution Vector (MDV).[1]

For a metabolite fragment with

carbons:

- m0: Unlabeled fraction.[1]
- m1: Fraction with one
C (from **Xylose-5-13C**).[1][3]

Target Fragments for **Xylose-5-13C** Tracing:

Metabolite (TMS)	Target Fragment (m/z)	Carbon Skeleton	Expected Labeling (from Xyl-5-13C)
Pyruvate	m/z 174	C1-C3	M+1 (at C3 methyl)
Alanine	m/z 218	C1-C3	M+1 (at C3)
GAP / DHAP	m/z 357	C1-C3	M+1 (at C3)
Glutamate	m/z 432	C1-C5	Complex (via TCA cycle)

Calculation Logic

To calculate the fractional enrichment ():

Where

is the abundance of the isotopologue with labeled carbons.[4][10]

Correction: Raw MS data must be corrected for the natural abundance of isotopes (C, H, O, Si) in the derivatizing groups using a correction matrix algorithm [3].

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